1-Bromo-4-(difluoromethyl)-2-nitrobenzene
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Overview
Description
1-Bromo-4-(difluoromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(difluoromethyl)-2-nitrobenzene typically involves the bromination of 4-(difluoromethyl)-2-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(difluoromethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions where the difluoromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 1-Bromo-4-(difluoromethyl)-2-aminobenzene.
Oxidation: Formation of 1-Bromo-4-(difluoromethyl)-2-carboxybenzene.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive compounds for drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-2-nitrobenzene: Lacks the difluoromethyl group, resulting in different physical and chemical properties.
4-Bromo-2-nitrotoluene: Contains a methyl group instead of a difluoromethyl group, affecting its reactivity and applications.
Uniqueness
1-Bromo-4-(difluoromethyl)-2-nitrobenzene is unique due to the presence of both the difluoromethyl and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKLYQJCOWESJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261614-43-0 |
Source
|
Record name | 1-bromo-4-(difluoromethyl)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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